Methyl biotin
Overview
Description
Methyl Biotin, also known as Biotin Methyl Ester (BME), is a derivative of biotin . Biotin, also known as vitamin B7 or vitamin H, is involved in a wide range of metabolic processes, primarily related to the utilization of fats, carbohydrates, and amino acids .
Synthesis Analysis
The biotin synthetic pathway can be divided into early and late segments. The early pathway involves the generation of the pimelate moiety, a 7-carbon α,ω-dicarboxylate, which contributes 7 of the 10 biotin carbon atoms . The late pathway involves the assembly of the fused rings of the cofactor . Methylation eliminates the charge of the free carboxyl group, and introduces a methyl group that mimics that of the canonical acetyl-thioester primer .Molecular Structure Analysis
Biotin consists of a tetrahydroimidizalone ring fused with an organosulfur-containing tetrahydrothiophene ring that bears a valeric acid substituent .Chemical Reactions Analysis
Biotin must be covalently attached to its cognate enzyme proteins for function. This attachment is mediated by the formation of an amide linkage between the biotin carboxyl group and the ε-amino group of a specific lysine residue in the conserved biotin accepting domains of the apoenzymes .Scientific Research Applications
Biotin is essential for the function of carboxylases involved in gluconeogenesis, fatty acid metabolism, and amino acid catabolism, playing a critical role in metabolic homeostasis (Pacheco‐Alvarez, Solórzano-Vargas, & del Río, 2002).
Biotin deficiency can lead to inherited biotin-responsive disorders, with severe metabolic and neurological consequences. These disorders highlight the importance of biotin in human health (Baumgartner & Suormala, 1999).
Apart from its catalytic role, biotin also influences gene expression in plants. It modulates the transcriptional and translational regulation of enzymes like methylcrotonyl-CoA carboxylase, demonstrating biotin's broader biological significance (Che, Weaver, Wurtele, & Nikolau, 2003).
Biotin is involved in the enzymatic reactions of carboxylases in various organisms, including Escherichia coli, highlighting its universal importance across different life forms (Guchhait, Polakis, Hollis, Fenselau, & Lane, 1974).
The biosynthesis of biotin involves complex pathways, with implications for understanding its role in cellular processes and potential applications in biotechnology (Lin, Hanson, & Cronan, 2010).
properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S/c1-6(10(14)15)3-2-4-8-9-7(5-17-8)12-11(16)13-9/h6-9H,2-5H2,1H3,(H,14,15)(H2,12,13,16)/t6?,7-,8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBSLIBPXCFHDN-UYXKVSBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC1C2C(CS1)NC(=O)N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858021 | |
Record name | 2-Methyl-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl biotin | |
CAS RN |
415725-35-8 | |
Record name | 2-Methyl-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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